Clarithromycin-13C-d3
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Overview
Description
Clarithromycin-13C-d3 is a deuterated and carbon-13 labeled derivative of clarithromycin, a semisynthetic macrolide antibiotic. This compound is primarily used as an internal standard for the quantification of clarithromycin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The labeling with carbon-13 and deuterium allows for precise tracking and quantification in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin-13C-d3 involves the incorporation of carbon-13 and deuterium into the clarithromycin molecule. This is typically achieved through the use of labeled precursors during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Material: The synthesis begins with erythromycin, a naturally occurring macrolide antibiotic.
Methylation: Erythromycin undergoes methylation to form 6-O-methylerythromycin.
Labeling: The labeled precursors, such as carbon-13 and deuterium-labeled methyl iodide, are introduced during the synthesis to incorporate the isotopes into the molecule.
Purification: The final product is purified using chromatographic techniques to achieve high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using labeled precursors.
Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and isotopic enrichment of the final product.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic labeling and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Clarithromycin-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.
Scientific Research Applications
Clarithromycin-13C-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of clarithromycin in complex mixtures.
Biology: Employed in metabolic studies to track the distribution and metabolism of clarithromycin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of clarithromycin.
Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.
Mechanism of Action
Clarithromycin-13C-d3, like its parent compound clarithromycin, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to the bacteriostatic or bactericidal effect, depending on the concentration and the specific bacterial strain .
Comparison with Similar Compounds
Erythromycin: The parent compound from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Roxithromycin: A semisynthetic derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness: Clarithromycin-13C-d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical and pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of clarithromycin is required.
Properties
Molecular Formula |
C38H69NO13 |
---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |
InChI Key |
AGOYDEPGAOXOCK-NLMDYTMOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
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